3-(4-Bromophenyl)oxetane

Descripción general

Descripción

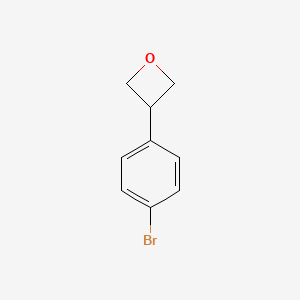

3-(4-Bromophenyl)oxetane: is an organic compound with the molecular formula C9H9BrO . It consists of an oxetane ring substituted with a bromophenyl group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a bromophenyl boronic acid with an oxetane precursor under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran, conducted under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Bromophenyl)oxetane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The oxetane ring can be oxidized to form corresponding oxetane derivatives.

Reduction Reactions: The bromophenyl group can be reduced to form phenyl oxetane derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substitution reactions yield various substituted oxetanes.

- Oxidation reactions produce oxetane oxides.

- Reduction reactions result in phenyl oxetane derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Discovery

The oxetane ring is increasingly recognized as a valuable motif in drug discovery due to its favorable physicochemical properties, including low molecular weight and high polarity. These characteristics enhance the bioavailability and metabolic stability of drug candidates. Recent studies have highlighted the use of oxetanes, including 3-(4-Bromophenyl)oxetane, as bioisosteres for carbonyl groups, which can improve the pharmacokinetic profiles of drugs.

For instance, oxetanes have been incorporated into various clinical candidates such as Lanraplenib and Crenolanib . The introduction of this compound into drug design can provide steric protection against nucleophiles and acidic conditions, making it an attractive alternative to more traditional functional groups.

1.2 Case Studies

- NQO1 Inhibitors : Research has shown that oxetane derivatives can effectively bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is overexpressed in certain cancer cell lines. The incorporation of this compound into benzimidazole derivatives has demonstrated enhanced binding affinities, showcasing its potential in developing anticancer agents .

- Antiviral Agents : The synthesis of oxetane-containing compounds has also been explored for antiviral applications. For example, modifications to existing antiviral scaffolds with oxetane rings have resulted in improved activity against viral targets, indicating that this compound could similarly enhance therapeutic efficacy in this area .

Organic Synthesis

2.1 Reactive Intermediates

The reactivity of oxetanes allows them to serve as intermediates in various organic transformations. Photoredox catalysis has emerged as a powerful method for generating alkyl radicals from oxetanes like this compound, facilitating C–C bond formation . This method enables the functionalization of benzylic positions and can lead to the synthesis of complex molecular architectures.

2.2 Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound derivatives. For instance:

- Radical Functionalization : Studies have reported successful radical functionalization strategies that utilize visible light photoredox catalysis to generate reactive intermediates from oxetanes . This approach allows for the selective modification of the oxetane ring under mild conditions.

- Late-stage Functionalization : Incorporating this compound into existing drug scaffolds through late-stage functionalization techniques has proven effective in enhancing the diversity of chemical libraries for screening purposes .

Material Science

3.1 Polymer Applications

Oxetanes are also being explored for their potential in polymer chemistry. The unique properties of this compound make it suitable for developing new polymeric materials with enhanced performance characteristics, such as increased thermal stability and mechanical strength.

- Energetic Materials : Research indicates that oxetanes can be utilized in the synthesis of energetic polymers, which are important for applications in propellants and explosives . The incorporation of brominated oxetanes may improve the sensitivity and performance of these materials.

Data Tables

| Application Area | Example Compounds | Key Findings |

|---|---|---|

| Medicinal Chemistry | NQO1 inhibitors | Enhanced binding affinities with oxetanes |

| Organic Synthesis | Alkyl radical precursors | Successful C–C bond formation via photoredox |

| Material Science | Energetic polymers | Improved thermal stability and performance |

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and bromophenyl group. The oxetane ring can act as a hydrogen bond acceptor, while the bromophenyl group can participate in π-π interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .

Comparación Con Compuestos Similares

- 3-Phenyl oxetane

- 3-(4-Chlorophenyl)oxetane

- 3-(4-Fluorophenyl)oxetane

Comparison: 3-(4-Bromophenyl)oxetane is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. The bromine atom enhances the compound’s reactivity in substitution reactions and influences its overall physicochemical properties, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

3-(4-Bromophenyl)oxetane is a compound characterized by its oxetane ring and a bromophenyl substituent. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and related fields. Research has indicated that the presence of the bromine atom enhances both the reactivity and biological properties of this compound.

Chemical Structure and Properties

- Molecular Formula : C₉H₉BrO

- Molecular Weight : Approximately 199.07 g/mol

- Structural Features :

- The oxetane ring provides stability while allowing for diverse chemical transformations.

- The bromophenyl group can participate in π-π stacking interactions, enhancing binding with biological targets.

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates may interact with various biological pathways, potentially influencing cellular mechanisms.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxetane rings exhibit antibacterial properties. The bromophenyl substituent may enhance these effects by improving lipophilicity and facilitating interactions with bacterial membranes.

- Kinase Inhibition : Compounds with oxetane structures have been investigated for their potential as kinase inhibitors, which are crucial in regulating various cellular processes. The unique properties of this compound may position it as a candidate for further studies in drug discovery campaigns targeting kinases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)oxetane | Oxetane | Chlorine substituent; similar reactivity |

| 3-(Phenyl)oxetane | Oxetane | Lacks halogen; less reactive |

| 3-(4-Methylphenyl)oxetane | Oxetane | Methyl substituent; different properties |

| 3-(2-Naphthyl)oxetane | Oxetane | Larger aromatic system; increased stability |

The presence of bromine in this compound distinguishes it from these analogs by enhancing its reactivity and biological activity, making it a valuable compound in chemical research.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antibacterial effects of various oxetane derivatives, including those with bromine substitutions. Results indicated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .

- Kinase Inhibition Research : Investigations into the kinase inhibitory potential of oxetanes have shown promising results. For instance, certain derivatives demonstrated effective inhibition against specific kinases involved in cancer pathways, suggesting that this compound could be further explored for therapeutic applications.

Propiedades

IUPAC Name |

3-(4-bromophenyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASAZXLCAPUVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.